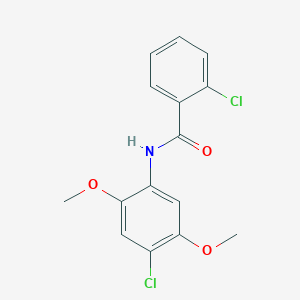

![molecular formula C22H27N7O B5551254 6-[(4-苄基-1-哌嗪基)甲基]-N-(2-甲氧苯基)-1,3,5-三嗪-2,4-二胺](/img/structure/B5551254.png)

6-[(4-苄基-1-哌嗪基)甲基]-N-(2-甲氧苯基)-1,3,5-三嗪-2,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine represents a class of triazine derivatives, which are of significant interest due to their broad spectrum of biological activities and potential applications in various fields excluding drug use and dosage. This compound is synthesized through multi-step reactions involving triazine as a core scaffold.

Synthesis Analysis

The synthesis involves multi-step reactions starting from basic triazine or piperazine derivatives. A key step often involves the Mannich reaction, which introduces the benzyl-piperazinylmethyl moiety into the triazine ring. Synthesis routes may vary, but they generally aim to incorporate the benzyl, methoxyphenyl, and diamine groups into the 1,3,5-triazine core, optimizing conditions for each step to achieve the desired product with high yield and purity (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazine core substituted with a benzyl-piperazinyl group and a methoxyphenyl group. The arrangement of these substituents around the triazine ring significantly influences the compound's physical and chemical properties. X-ray crystallography and NMR spectroscopy are common techniques used to determine the precise molecular structure and confirm the identity of the synthesized compound (Hwang et al., 2006).

Chemical Reactions and Properties

This compound undergoes typical chemical reactions associated with its functional groups. The piperazine moiety can participate in nucleophilic substitution reactions, while the triazine ring can engage in electrophilic substitution. The presence of the benzyl and methoxyphenyl groups can further influence the compound's reactivity by stabilizing certain intermediates or directing the course of reactions. The compound's chemical properties are defined by its reactivity towards acids, bases, reducing and oxidizing agents, highlighting its potential for further chemical modifications and applications in synthesis (Abu‐Hashem et al., 2020).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystal structure, are determined by its molecular structure. The compound's solubility in various solvents is influenced by the presence of the methoxyphenyl and benzyl groups, which can enhance solubility in organic solvents. Its crystal structure, defined by X-ray diffraction, reveals insights into the compound's solid-state packing and intermolecular interactions, which are crucial for understanding its stability and reactivity (Zhong et al., 2012).

Chemical Properties Analysis

Chemical properties include the compound's stability under various conditions and its reactivity towards different chemical reagents. Its stability is influenced by the triazine core and the substituents' nature, with potential susceptibility to hydrolysis, oxidation, and thermal degradation under specific conditions. Reactivity studies highlight the compound's potential interactions with nucleophiles and electrophiles, critical for understanding its behavior in biological systems and synthetic applications (Sadek et al., 2023).

科学研究应用

合成和抗菌活性

- 已经对新型三唑衍生物的合成进行了研究,包括与指定化合物相似的结构,对各种微生物表现出良好至中等的抗菌活性。这些化合物的合成涉及酯乙氧羰基腙与伯胺的反应,突出了它们在开发新的抗菌剂中的潜力 (Bektaş 等,2010).

抗炎和镇痛药

- 另一项研究重点关注新型苯并二呋喃基、1,3,5-三嗪、1,3,5-氧杂二氮杂卓和噻唑嘧啶的合成,这些化合物衍生自维斯那金酮和凯林酮。这些化合物表现出显着的镇痛和抗炎活性,表明它们有可能用作 COX-2 抑制剂,这可能导致对炎症和疼痛的新疗法 (Abu‐Hashem 等,2020).

用于染料处理的纳滤膜

- 对用于处理染料溶液的新型磺化薄膜复合纳滤膜的研究利用了类似的哌嗪基结构。这些膜由于表面亲水性增强而表现出改善的水通量,同时不影响染料截留。这一进展表明该化合物在环境保护和工业废水处理中具有潜在的应用 (Liu 等,2012).

环境敏感型荧光配体

- 已经报道了针对人 5-HT1A 受体的环境敏感型荧光配体的合成和表征。这些基于 1-芳基哌嗪结构的配体表现出高的受体亲和力和独特的荧光特性,在受体可视化和神经科学研究中提供了潜在的应用 (Lacivita 等,2009).

生物活性曼尼希碱

- 一项关于含有哌嗪的新型酚类曼尼希碱的研究揭示了它们的生物活性,包括细胞毒性、抗癌和碳酸酐酶抑制效应。这些发现表明这些化合物在药物开发和癌症治疗中的潜力 (Gul 等,2019).

作用机制

Target of Action

Compounds with similar structures, such as arylpiperazine-based alpha1-adrenergic receptor antagonists, have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .

Mode of Action

Based on its structural similarity to other arylpiperazine-based alpha1-adrenergic receptor antagonists, it may interact with its targets in a similar manner . These compounds typically bind to the alpha1-adrenergic receptors, modulating their activity .

Biochemical Pathways

Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in numerous neurodegenerative and psychiatric conditions . Therefore, it is plausible that this compound may influence these pathways.

Pharmacokinetics

Compounds with similar structures have been found to exhibit promising pharmacokinetic profiles

Result of Action

Based on its potential interaction with alpha1-adrenergic receptors, it may have neuroprotective and anti-inflammatory properties .

属性

IUPAC Name |

6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O/c1-30-19-10-6-5-9-18(19)24-22-26-20(25-21(23)27-22)16-29-13-11-28(12-14-29)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H3,23,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWPCPQHYGCBLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5551180.png)

![2-(4-tert-butylphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551186.png)

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5551189.png)

![{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5551196.png)

![ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate](/img/structure/B5551201.png)

![2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B5551214.png)

![2,3-dimethyl-6-[2-(2-naphthyloxy)propanoyl]-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5551228.png)

![N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551229.png)

![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5551249.png)